N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide
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Overview
Description
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a fluorophenyl group, a nitro group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Nitration: Introduction of the nitro group to the benzene ring.
Amidation: Formation of the benzamide structure.
Substitution: Introduction of the dimethylamino and fluorophenyl groups.
Each step would require specific reagents and conditions, such as concentrated nitric acid for nitration, amine derivatives for amidation, and appropriate catalysts for substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the dimethylamino or fluorophenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group could yield an amine derivative, while substitution reactions could produce a wide range of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)-2-(4-chlorophenyl)ethyl)-2-methyl-3-nitrobenzamide
- N-(2-(dimethylamino)-2-(4-bromophenyl)ethyl)-2-methyl-3-nitrobenzamide
- N-(2-(dimethylamino)-2-(4-methylphenyl)ethyl)-2-methyl-3-nitrobenzamide
Uniqueness
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to other halogenated or substituted phenyl groups. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-12-15(5-4-6-16(12)22(24)25)18(23)20-11-17(21(2)3)13-7-9-14(19)10-8-13/h4-10,17H,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIPKWJGNLNBDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC=C(C=C2)F)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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